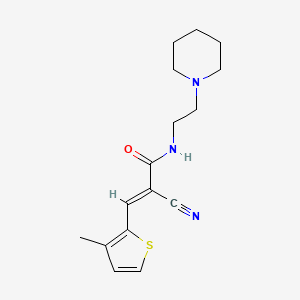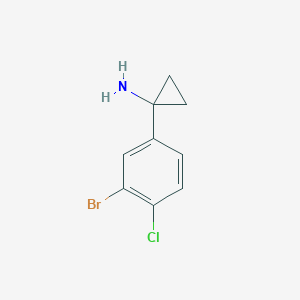![molecular formula C7H12ClNO3 B13552605 hexahydro-2H-furo[2,3-c]pyrrole-2-carboxylicacidhydrochloride,Mixtureofdiastereomers](/img/structure/B13552605.png)
hexahydro-2H-furo[2,3-c]pyrrole-2-carboxylicacidhydrochloride,Mixtureofdiastereomers
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexahydro-2H-furo[2,3-c]pyrrole-2-carboxylicacidhydrochloride, Mixture of diastereomers, is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a hexahydro-furo-pyrrole ring system and a carboxylic acid group, making it a valuable intermediate in organic synthesis and pharmaceutical development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of hexahydro-2H-furo[2,3-c]pyrrole-2-carboxylicacidhydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the cyclization of a suitable precursor, followed by functional group transformations to introduce the carboxylic acid and hydrochloride functionalities. The reaction conditions often involve the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of hexahydro-2H-furo[2,3-c]pyrrole-2-carboxylicacidhydrochloride is scaled up using optimized reaction conditions to ensure high yield and purity. This may involve continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the standards required for pharmaceutical applications.
Analyse Des Réactions Chimiques
Types of Reactions
Hexahydro-2H-furo[2,3-c]pyrrole-2-carboxylicacidhydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions may vary, but typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield carboxylated derivatives, while reduction could produce alcohols or amines
Applications De Recherche Scientifique
Hexahydro-2H-furo[2,3-c]pyrrole-2-carboxylicacidhydrochloride has a broad range of applications in scientific research, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules, this compound is valuable for developing new materials and studying reaction mechanisms.
Biology: It can be used in the study of biological pathways and interactions, particularly in the context of enzyme inhibition or receptor binding.
Medicine: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of novel therapeutics targeting specific diseases.
Industry: In industrial applications, it can be used in the production of specialty chemicals, agrochemicals, and other high-value products.
Mécanisme D'action
The mechanism by which hexahydro-2H-furo[2,3-c]pyrrole-2-carboxylicacidhydrochloride exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding or inhibition. The pathways involved can vary, but often include key signaling cascades or metabolic processes essential for cellular function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexahydro-2H-furo[2,3-c]pyrrole: A structurally related compound without the carboxylic acid and hydrochloride functionalities.
2-Carboxylic acid derivatives: Compounds with similar carboxylic acid groups but different ring systems or substituents.
Pyrrole derivatives: Compounds containing the pyrrole ring system with various functional groups.
Uniqueness
Hexahydro-2H-furo[2,3-c]pyrrole-2-carboxylicacidhydrochloride stands out due to its combination of a hexahydro-furo-pyrrole ring system and a carboxylic acid group, which imparts unique chemical properties and reactivity. This makes it particularly valuable in applications requiring specific structural features, such as drug design and complex organic synthesis.
Propriétés
Formule moléculaire |
C7H12ClNO3 |
|---|---|
Poids moléculaire |
193.63 g/mol |
Nom IUPAC |
3,3a,4,5,6,6a-hexahydro-2H-furo[2,3-c]pyrrole-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C7H11NO3.ClH/c9-7(10)5-1-4-2-8-3-6(4)11-5;/h4-6,8H,1-3H2,(H,9,10);1H |
Clé InChI |
TVIVVIJHEJUJAS-UHFFFAOYSA-N |
SMILES canonique |
C1C2CNCC2OC1C(=O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-5-yl}prop-2-en-1-one](/img/structure/B13552523.png)



![{3,5-Difluoro-4-[(oxiran-2-yl)methoxy]phenyl}methanol](/img/structure/B13552558.png)

![rac-(1R,2S)-2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]cyclopropane-1-carboxylic acid](/img/structure/B13552566.png)
![Tert-butyl 3-hydroxy-3-[1-(methoxycarbonyl)cyclobutyl]pyrrolidine-1-carboxylate](/img/structure/B13552567.png)
![1-[4-(1-Aminocyclopropyl)piperidin-1-yl]-2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one hydrochloride](/img/structure/B13552569.png)

![Ethyl2-{benzyl[(dimethylphosphoryl)methyl]amino}acetate](/img/structure/B13552572.png)
![3-(Bromomethyl)imidazo[1,2-a]pyridine](/img/structure/B13552582.png)

![tert-butyl5-[(fluorosulfonyl)oxy]-2,3-dihydro-1H-isoindole-2-carboxylate](/img/structure/B13552607.png)
